tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate
Description
tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and substituents at the 4-ethyl and 2-methyl positions on the piperidine ring. This compound is commonly used as an intermediate in organic synthesis, particularly in medicinal chemistry, where the Boc group facilitates selective reactions during multi-step syntheses. Its structural features, including the ethyl and methyl substituents, influence its physicochemical properties, such as lipophilicity and steric hindrance, making it a versatile building block for drug discovery .
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 4-ethyl-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-6-11-7-8-14(10(2)9-11)12(15)16-13(3,4)5/h10-11H,6-9H2,1-5H3 |
InChI Key |
SDIRMWXABVVNJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(C(C1)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to specific biological effects. The pathways involved in its mechanism of action depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate with structurally related piperidine derivatives:
*Calculated based on structural similarity to and .
Key Observations:
- Lipophilicity : The trifluoromethyl group in ’s compound increases lipophilicity (logP) compared to the ethyl/methyl groups in the target compound.
- Reactivity : The thiol group in ’s derivative enables disulfide bond formation, unlike the inert alkyl groups in the target compound.
- Polarity : Pyridine-containing derivatives (e.g., ) exhibit higher polarity due to aromatic nitrogen, enhancing solubility in polar solvents.
Biological Activity
Introduction
tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C12H23N1O2
- Molecular Weight : 213.32 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C12H23N1O2 |
| Molecular Weight | 213.32 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that piperidine derivatives, including this compound, exhibit antimicrobial activity. In various studies, these compounds have shown effectiveness against a range of bacterial strains, suggesting their potential as antibacterial agents.
Anticancer Potential
Piperidine derivatives have been investigated for their anticancer properties. Studies have demonstrated that certain piperidine analogs can induce apoptosis in cancer cells. For instance, a study reported that modifications in the piperidine structure could enhance cytotoxicity against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells, compared to standard chemotherapeutics like bleomycin .
The mechanism of action for this compound involves:
- Receptor Interaction : The compound may interact with various receptors, modulating their activity.
- Covalent Bond Formation : The carboxylate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and disrupting normal cellular processes.
- Ion Channel Modulation : Similar compounds have been shown to modulate ion channels, which can affect cellular excitability and signaling pathways .
Study on Anticancer Activity
A recent study investigated the anticancer effects of a series of piperidine derivatives, including this compound. The results indicated that certain modifications led to enhanced cytotoxic effects against cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer agents.
Antimicrobial Efficacy Assessment
A comparative study evaluated the antimicrobial activity of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results suggested that this compound exhibited significant antibacterial activity, particularly against resistant strains.
Table 2: Biological Activity Summary
Q & A
Q. What are the standard synthetic protocols for preparing tert-butyl 4-ethyl-2-methylpiperidine-1-carboxylate, and what analytical techniques are essential for confirming its purity and structure?
Methodological Answer: The synthesis typically involves reacting 4-ethyl-2-methylpiperidine with tert-butyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.
- Purification : Column chromatography or recrystallization from solvents like ethyl acetate/hexane.
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and stereochemistry.
- Mass Spectrometry (MS) : To verify molecular weight (e.g., m/z 275.4 [M+H]⁺).
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹) .
- X-ray Crystallography (if crystalline): For absolute configuration determination using programs like SHELXL .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of vapors.
- Storage : Airtight containers at 2–8°C, protected from light and moisture .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
- First Aid :
- Skin Contact : Wash with soap/water; seek medical advice if irritation persists.
- Eye Exposure : Rinse with water for 15 minutes .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
| Technique | Key Features |
|---|---|
| ¹H NMR | δ 1.40 (s, 9H, tert-butyl), 1.20–1.80 (m, piperidine protons), 2.30 (s, 3H, methyl group). |
| ¹³C NMR | δ 28.1 (tert-butyl CH₃), 80.5 (quaternary C), 155.2 (carbonyl). |
| IR | ν ~1680 cm⁻¹ (C=O stretch). |
| MS | m/z 275.4 [M+H]⁺. |
| Cross-validation with literature and computational predictions (e.g., ACD/Labs) is advised to resolve ambiguities . |
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) when synthesizing this compound?
Methodological Answer:
- 2D NMR Techniques : Use COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign proton-carbon correlations and confirm connectivity .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Crystallographic Validation : If crystals are obtained, refine the structure using SHELXL to resolve stereochemical ambiguities .
- Contradiction Analysis : Re-examine reaction conditions (e.g., solvent polarity, temperature) that may alter conformational equilibria .
Q. What strategies optimize the yield of this compound in multi-step syntheses, especially considering steric effects of substituents?
Methodological Answer:
- Steric Mitigation : Use bulky base catalysts (e.g., DBU) to reduce side reactions.
- Solvent Optimization : High-boiling solvents (e.g., DMF) for prolonged reaction stability.
- Temperature Control : Gradual addition of reagents at 0–5°C to minimize exothermic side reactions.
- Intermediate Monitoring : Isolate and characterize intermediates via TLC or LC-MS to identify bottlenecks .
Q. How can hydrogen bonding patterns in this compound crystals influence its physicochemical properties, and what analytical methods are used to study these interactions?
Methodological Answer:
Q. In crystallographic studies of this compound, how do researchers address challenges in data collection and refinement for accurate structure determination?
Methodological Answer:
Q. How can computational chemistry aid in predicting the reactivity and stereochemical outcomes of reactions involving this compound?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic reactions (e.g., hydrolysis of the carbamate group).
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to guide drug design.
- NMR Prediction : Software (e.g., ACD/Labs) to simulate spectra and assign complex splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
